4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that incorporates a piperidine ring and an oxadiazole moiety linked to a pyrrole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The unique combination of functional groups allows for diverse interactions with biological targets, making it a candidate for further research and development.
4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of pharmacologically active compounds, specifically those containing oxadiazole and pyrrole moieties, which are known for their diverse biological activities .
The synthesis of 4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves several key steps:
The synthesis may also involve optimization techniques such as continuous flow reactors to enhance yield and purity. Advanced purification methods like recrystallization and chromatography are essential to isolate the desired product effectively.
The molecular structure of 4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine features:
The molecular formula is C_{13}H_{16}N_{4}O, with a molecular weight of approximately 248.30 g/mol. The compound's structural integrity allows it to engage effectively with various biological receptors or enzymes .
The compound can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's properties to enhance its pharmacological efficacy or to create new derivatives with improved activity profiles.
The compound is typically a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol.
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm structural integrity and purity during synthesis .
4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine has potential applications in:
This compound represents a valuable addition to the library of heterocyclic compounds with significant therapeutic potential. Further research could elucidate additional applications and enhance its efficacy in clinical settings.
The piperidine ring adopts a chair conformation in solid-state structures, as evidenced by crystallographic studies of closely related compounds like 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride. The oxadiazole and piperidine rings are connected via a methylene (–CH2–) spacer, enabling rotational freedom. Key torsion angles governing this linkage include:
Table 1: Key Conformational Parameters in Analogous Piperidine-Oxadiazole Hybrids
Torsion Angle | Value Range (°) | Computational Energy Barrier (kcal/mol) | Experimental Method |
---|---|---|---|
Oxadiazole–CH2–Piperidine | 65–75 | 2–3 | XRD, DFT [4] [9] |
Piperidine Chair Inversion | 55–60 | 5–6 | NMR, XRD [5] |
In asymmetric units, two independent molecules often exhibit inverted conformations resembling enantiomeric pairs. For example, in the crystallographically characterized hybrid 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, the piperidine ring adopts chair conformations with dihedral angles between the oxadiazole and terminal heteroaryl rings ranging from 3.8°–4.1°, indicating near-coplanarity [5] [9].
The 1,2,4-oxadiazole ring acts as a π-accepting bridge between the electron-rich 1-methylpyrrole and the piperidine. Spectroscopic and computational data reveal:
Table 2: Electronic Properties of the 1-Methylpyrrole-Oxadiazole System
Parameter | Experimental Data | Computational Data | Method |
---|---|---|---|
Pyrrole Cβ-H Chemical Shift | δ 5.98–6.00 ppm | N/A | 1H NMR [10] |
Oxadiazole C5 Chemical Shift | δ 156–160 ppm | N/A | 13C NMR [5] |
HOMO Energy (eV) | N/A | –5.8 to –6.2 | DFT/B3LYP [10] |
LUMO Energy (eV) | N/A | –1.9 to –2.3 | DFT/B3LYP [10] |
NBO Stabilization Energy | N/A | 25–30 kcal/mol | NBO Analysis [7] |
This delocalization enhances dipole moments (calculated μ = 4.5–5.0 D), influencing crystal packing and solubility.
Orthorhombic (Pca21) and monoclinic systems dominate the packing of analogous structures. Key interactions include:
Table 3: Dominant Intermolecular Interactions in Solid-State Analogues
Interaction Type | Distance (Å) | Angle (°) | Hirshfeld Surface Contribution (%) | Crystal System |
---|---|---|---|---|
π–π (Oxadiazole···Heteroaryl) | 3.65–3.67 | 3.8–4.1 | 4.5–4.6 (C···C) | Orthorhombic [9] |
C–H···O/N | 2.73–2.84 | 150–173 | 4.1 (O···H/H···O) | Orthorhombic [9] |
N–H···Cl (in HCl salts) | 2.20–2.30 | 165 | 6.3 (N···H/H···N) | Monoclinic [4] |
In hydrochloride salts (e.g., 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl), N+–H···Cl− hydrogen bonds (distance: 2.20–2.30 Å; angle: 165°) direct 3D frameworks, supplemented by phenyl C–H···π interactions (2.90 Å) [4] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2